molecular formula C4H7O5P-2 B1259838 Butanoyl phosphate(2-)

Butanoyl phosphate(2-)

Cat. No. B1259838
M. Wt: 166.07 g/mol
InChI Key: JSHMCUNOMIZJDJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoyl phosphate(2-) is dianion of butanoyl phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It is a conjugate base of a butanoyl dihydrogen phosphate.

Scientific Research Applications

  • Phosphate Removal from Aqueous Solutions Butanoyl phosphate(2-) derivatives, such as zirconium(IV) loaded lignocellulosic butanol residue (LBR-Zr), have been used for the adsorption of phosphate ions from aqueous solutions. This process is beneficial for developing eco-friendly phosphate biosorbents from plentiful lignocellulosic butanol residue, offering a promising approach for phosphate removal in environmental applications (Zong, Liu, Jiang, Fu, & Chu, 2016).

  • Nuclear Fuel Reprocessing In nuclear fuel reprocessing, compounds like tri-n-butyl phosphate (TBP) are used for the extraction and separation of uranium and plutonium. Research has been conducted to develop environmentally friendly alternatives to TBP, reducing phosphorus pollution and simplifying the separation process (Yang, Li, Ren, Yuan, Liu, Geng, Tang, Chai, & Shi, 2021).

  • Materials Chemistry and Catalysis In materials chemistry, butanoyl phosphate(2-) derivatives are used in synthesizing extended structures and as catalysts. For example, zinc phosphate derivatives have been synthesized for potential use in constructing noncovalently linked extended structures (Murugavel, Kuppuswamy, Gogoi, & Steiner, 2010). Additionally, carbon-based acid catalysts containing surface phosphate groups have been investigated for the conversion of 2-butanol (Bedia, Ruiz-Rosas, Rodríguez-Mirasol, & Cordero, 2010).

  • Analytical Chemistry Butanoyl phosphate(2-) and its derivatives are important in analytical chemistry for the quantification and monitoring of degradation in various processes. For instance, a technique using Fourier transform infrared spectrometry-attenuated total reflectance (FTIR-ATR) was developed to monitor the degradation of tri-n-butyl phosphate (TBP) in nuclear reprocessing (Gillens & Powell, 2013).

  • Environmental Monitoring Butanoyl phosphate(2-) derivatives have been used as biomarkers for monitoring exposure to organophosphate flame retardants and plasticizers. Their presence in human urine can indicate exposure to these chemicals, which are widely added to consumer products (Bastiaensen, Xu, Béen, Van den Eede, & Covaci, 2018).

  • Biological Research In the field of biochemistry, butanoyl phosphate(2-) derivatives play a role in the biosynthesis of riboflavin, serving as precursors for essential biological compounds. For instance, the gene coding for 3,4-dihydroxy-2-butanone 4-phosphate synthase, which is involved in riboflavin biosynthesis, was identified and characterized in Escherichia coli (Richter, Volk, Krieger, Lahm, Röthlisberger, & Bacher, 1992).

  • Radiation Chemistry In radiation chemistry, especially related to nuclear fuel reprocessing, research has focused on understanding the behavior of butanoyl phosphate(2-) derivatives like TBP under irradiation conditions. This research helps in improving the efficiency and safety of nuclear fuel reprocessing (Genshuan, 2009).

  • Computational Chemistry Computational studies have been conducted to understand the molecular structure and behavior of butanoyl phosphate(2-) derivatives like TBP in solutions, which is crucial for optimizing their use in various industrial processes (Vo, Hawkins, Dang, Nilsson, & Nguyen, 2015).

properties

Product Name

Butanoyl phosphate(2-)

Molecular Formula

C4H7O5P-2

Molecular Weight

166.07 g/mol

IUPAC Name

butanoyl phosphate

InChI

InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)/p-2

InChI Key

JSHMCUNOMIZJDJ-UHFFFAOYSA-L

Canonical SMILES

CCCC(=O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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